2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole
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Overview
Description
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tosyl group and the piperidine ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a thiadiazole precursor in the presence of a tosylating agent can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N-ethyl-N,N-diisopropylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tosyl group and the piperidine ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Methyl-5-(1-piperidin-3-yl)-1,3,4-thiadiazole: Lacks the tosyl group, which may affect its reactivity and biological activity.
5-(1-Tosylpiperidin-3-yl)-1,3,4-thiadiazole: Lacks the methyl group, which can influence its chemical properties.
Uniqueness: 2-Methyl-5-(1-tosylpiperidin-3-yl)-1,3,4-thiadiazole is unique due to the presence of both the tosyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-5-7-14(8-6-11)22(19,20)18-9-3-4-13(10-18)15-17-16-12(2)21-15/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWKHXCWVRNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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